molecular formula C21H22ClN5O2S B2488911 N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1216599-40-4

N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2488911
CAS RN: 1216599-40-4
M. Wt: 443.95
InChI Key: TVRNMCXWUBGJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives involves complex reactions such as the tandem aza-Wittig reaction, cyclization, and oxidative cyclization processes. These methods have been developed to efficiently generate derivatives under mild conditions, with specific examples including the use of alumina-supported calcium hypochlorite for oxidative cyclization, yielding good product yields at room temperature (Son & Song, 2010), and the intramolecular oxidative N-N bond formation for triazolo[1,5-a]pyridines, highlighting a metal-free approach to constructing such skeletons with high yields and short reaction times (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by complex interactions such as hydrogen bonds and π-stacking, contributing to their stability and crystalline form. The crystal structure analysis often involves X-ray diffraction techniques, offering insights into the molecules' arrangement and intermolecular contacts. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds include cyclocondensation, nucleophilic displacement, and Dimroth rearrangement, among others. For instance, partially hydrogenated triazolopyrimidines reacted with chlorocarboxylic acid chlorides, leading to amides through acylation and selective intramolecular alkylation at N-3 to form new heterocycles (Chernyshev et al., 2014). These reactions showcase the compounds' versatility in synthesizing various heterocyclic structures.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal form, are crucial for understanding their behavior in different environments and potential applications. While specific data for N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide may not be available, analogous compounds exhibit diverse physical properties that influence their chemical reactivity and stability.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for exploring the scope of these compounds' applications. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst in water medium highlights the compounds' reactivity and the role of catalysts in enhancing their chemical transformations (Liu et al., 2012).

Scientific Research Applications

Antitumor Activity

A key area of scientific research involving compounds structurally related to N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is their potential antitumor activity. Studies have shown that similar compounds exhibit significant growth inhibitory activity against cancer cell lines. For instance, Fares et al. (2014) reported that derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines showed potent antitumor activity against prostate and lung cancer cells, with one compound demonstrating superior activity at submicromolar levels (Fares et al., 2014). Lauria et al. (2013) observed an unusual Dimroth rearrangement in a related compound that led to significant antiproliferative activity up to nanomolar concentration (Lauria et al., 2013).

Antimicrobial Activities

Research has also been conducted on the antimicrobial activities of related compounds. Hossain and Bhuiyan (2009) synthesized fused pyrimidines with antimicrobial properties (Hossain & Bhuiyan, 2009). Gomha et al. (2018) explored the antimicrobial activities of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, finding that some derivatives displayed mild activities (Gomha et al., 2018).

Anticonvulsant Activities

Wang et al. (2015) investigated the anticonvulsant activities of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, revealing promising results in in vivo tests (Wang et al., 2015).

Anti-inflammatory Activity

Research by Pan et al. (2015) on 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones showed significant anti-inflammatory activity, surpassing that of the reference drug indomethacin (Pan et al., 2015).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-13(2)12-26-20(29)19-16(9-10-30-19)27-17(24-25-21(26)27)7-8-18(28)23-11-14-5-3-4-6-15(14)22/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRNMCXWUBGJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.